molecular formula C14H15F3N4S B5622619 2-[4-(3-Methylphenyl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole

2-[4-(3-Methylphenyl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B5622619
M. Wt: 328.36 g/mol
InChI Key: MYESKWFUKUSYMW-UHFFFAOYSA-N
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Description

2-[4-(3-Methylphenyl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound that features a piperazine ring substituted with a 3-methylphenyl group and a thiadiazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methylphenyl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 3-methylphenylpiperazine with a suitable thiadiazole precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methylphenyl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

2-[4-(3-Methylphenyl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[4-(3-Methylphenyl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and thiadiazole derivatives, such as:

  • 2-[4-(4-Bromophenyl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole
  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole

Uniqueness

What sets 2-[4-(3-Methylphenyl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole apart is its unique combination of a piperazine ring with a 3-methylphenyl group and a thiadiazole ring with a trifluoromethyl group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[4-(3-methylphenyl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4S/c1-10-3-2-4-11(9-10)20-5-7-21(8-6-20)13-19-18-12(22-13)14(15,16)17/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYESKWFUKUSYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321772
Record name 2-[4-(3-methylphenyl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

694474-05-0
Record name 2-[4-(3-methylphenyl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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